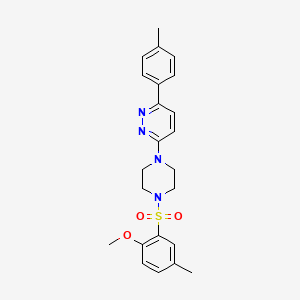
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine” belongs to a class of chemically synthesized compounds with potential therapeutic applications, given its structural complexity and functional group arrangement. This compound is a derivative of pyridazine, known for its varied biological activities, and incorporates both piperazine and sulfonyl moieties, suggesting a potential for diverse chemical reactivity and biological function.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through nucleophilic substitution, cycloaddition, or condensation reactions. For instance, compounds similar to our compound of interest have been synthesized by reacting chloropyridazine derivatives with nucleophiles in the presence of bases, leading to the introduction of sulfonyl and piperazinyl functional groups (E. Oishi et al., 1989).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by a pyridazine ring, which can be functionalized with various substituents affecting the compound's chemical behavior and biological activity. Structural analyses, including X-ray crystallography, reveal the spatial arrangement of these substituents, influencing the molecule's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, enabling the introduction of diverse functional groups. The presence of sulfonyl and piperazinyl groups in compounds like our subject enhances their reactivity, allowing for further chemical modifications and potentially increasing their biological activity (B. Bindu et al., 2019).
Scientific Research Applications
Antiviral Applications
- R 61837, a compound structurally related to the specified chemical, has been identified as a potent inhibitor of rhinoviruses, showing significant reduction in viral yields and indicating a direct interaction between the drug and viral particles (Andries et al., 2005).
Antimicrobial Applications
- New sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moiety have shown promising in vitro antimicrobial activity against various bacteria and also exhibited antifungal and antimalarial activities (Bhatt et al., 2016).
Antidiabetic Applications
- A family of triazolo-pyridazine-6-yl-substituted piperazines demonstrated potent Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, indicating their potential as anti-diabetic medications (Bindu et al., 2019).
Anti-Tuberculosis Applications
- Compounds with a piperazine-thiosemicarbazone hybrid structure have shown potent antitubercular activities, indicating their potential in the treatment of tuberculosis (Jallapally et al., 2014).
Anticancer Applications
- Certain piperazine derivatives have been screened for anticancer activity, showing promising results in inhibiting various cancer cell lines, highlighting their potential as anticancer agents (Turov, 2020).
Enzyme Inhibition Applications
- Piperazine derivatives have been investigated for their ability to inhibit enzymes such as β-1,3-glucan synthase, which is significant in the development of antifungal agents (Ting et al., 2011).
properties
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-4-7-19(8-5-17)20-9-11-23(25-24-20)26-12-14-27(15-13-26)31(28,29)22-16-18(2)6-10-21(22)30-3/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRIWDOWMMBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
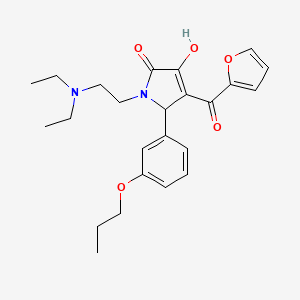
![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)
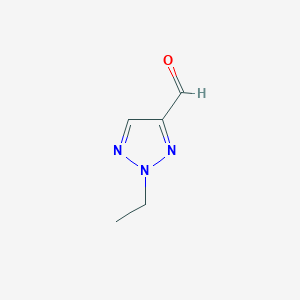
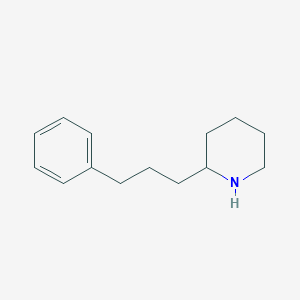
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

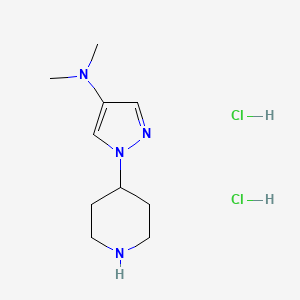
![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)
![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)
![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)